4-fluoro-1H-indazol-3-ol
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Overview
Description
4-Fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the indazole ring makes this compound unique
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which may result in the disruption of cell cycle progression and other cellular functions .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The solubility and stability of indazole derivatives can influence their bioavailability .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it can be inferred that 4-fluoro-1H-indazol-3-ol may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere . Another method involves the condensation of ortho-fluorobenzaldehydes with hydrazine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can lead to a variety of functionalized indazole derivatives .
Scientific Research Applications
4-Fluoro-1H-indazol-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It has shown promise in the development of drugs targeting specific enzymes and receptors.
Comparison with Similar Compounds
1H-indazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
4-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
1H-indazol-3-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness: 4-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
4-fluoro-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWMTIKWNMANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384605 |
Source
|
Record name | 4-fluoro-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683748-50-7 |
Source
|
Record name | 4-fluoro-1H-indazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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